molecular formula C15H13N3O3S B14456768 methyl N'-(4-nitrobenzoyl)-N-phenylcarbamimidothioate CAS No. 74074-30-9

methyl N'-(4-nitrobenzoyl)-N-phenylcarbamimidothioate

Cat. No.: B14456768
CAS No.: 74074-30-9
M. Wt: 315.3 g/mol
InChI Key: WLMLBORPWWGQOA-UHFFFAOYSA-N
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Description

Methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate is an organic compound with the molecular formula C21H16N2O5S This compound is characterized by the presence of a nitrobenzoyl group, a phenyl group, and a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives to introduce the nitro group, followed by the formation of the carbamimidothioate moiety through reactions with appropriate thiourea derivatives. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent steps may involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbamimidothioate moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and carbamimidothioate groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

74074-30-9

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

methyl N-(4-nitrobenzoyl)-N'-phenylcarbamimidothioate

InChI

InChI=1S/C15H13N3O3S/c1-22-15(16-12-5-3-2-4-6-12)17-14(19)11-7-9-13(10-8-11)18(20)21/h2-10H,1H3,(H,16,17,19)

InChI Key

WLMLBORPWWGQOA-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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